2-Chlorophenyl cyclobutyl ketone

Physical form Handling properties Automated dispensing compatibility

2-Chlorophenyl cyclobutyl ketone (IUPAC: (2-chlorophenyl)(cyclobutyl)methanone, CAS 898790-91-5) is a cyclobutyl aryl ketone with molecular formula C11H11ClO and molecular weight 194.66 g/mol. This compound belongs to a family of halogenated cyclobutyl phenyl ketones widely employed as versatile small-molecule scaffolds in medicinal chemistry and organic synthesis.

Molecular Formula C11H11ClO
Molecular Weight 194.66 g/mol
CAS No. 898790-91-5
Cat. No. B1324738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenyl cyclobutyl ketone
CAS898790-91-5
Molecular FormulaC11H11ClO
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C11H11ClO/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8H,3-5H2
InChIKeyJMZNOEUZBSZFGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorophenyl Cyclobutyl Ketone (CAS 898790-91-5): Procurement-Ready Profile of an Ortho-Substituted Cyclobutyl Aryl Ketone Building Block


2-Chlorophenyl cyclobutyl ketone (IUPAC: (2-chlorophenyl)(cyclobutyl)methanone, CAS 898790-91-5) is a cyclobutyl aryl ketone with molecular formula C11H11ClO and molecular weight 194.66 g/mol . This compound belongs to a family of halogenated cyclobutyl phenyl ketones widely employed as versatile small-molecule scaffolds in medicinal chemistry and organic synthesis . Its defining structural feature is the ortho-chlorine substitution on the phenyl ring adjacent to the carbonyl, which imparts distinct steric and electronic properties compared to its meta- and para-substituted regioisomers. The compound is commercially available from multiple reputable suppliers at purities typically ≥95% and is intended for research and development use as a synthetic intermediate .

Why 2-Chlorophenyl Cyclobutyl Ketone Cannot Be Casually Swapped with Its 3-Chloro, 4-Chloro, or 2-Fluoro Analogs


Although the 2-chloro, 3-chloro, and 4-chloro regioisomers share the identical molecular formula (C11H11ClO) and molecular weight (194.66 g/mol), the position of the chlorine substituent on the phenyl ring fundamentally alters the compound's physicochemical properties, reactivity profile, and biological recognition [1]. The ortho-chloro group in 2-chlorophenyl cyclobutyl ketone introduces steric hindrance in the immediate vicinity of the reactive carbonyl center, which can modulate nucleophilic addition rates, direct regioselectivity in subsequent transformations, and influence binding poses in biological targets differently than the meta- or para-substituted isomers [2]. Furthermore, the physical state at ambient temperature differs meaningfully: while the 4-chloro isomer is a low-melting solid (mp 37–38 °C), the 2-chloro compound lacks a reported melting point, consistent with its existence as a liquid under standard laboratory conditions—a distinction that directly impacts handling, weighing, and formulation workflows [1][3]. Even halogen substitution (Cl vs. F) in the ortho position alters molecular weight (194.66 vs. 178.20 g/mol), LogP, and hydrogen-bonding potential, making simple interchange scientifically unsound without re-validation .

Quantitative Head-to-Head Evidence for Selecting 2-Chlorophenyl Cyclobutyl Ketone Over Closest In-Class Analogs


Physical Form Differentiation: Liquid Handling Versus Solid Weighing for 2-Cl vs. 4-Cl Regioisomer

The 2-chlorophenyl regioisomer lacks a reported melting point in authoritative databases, consistent with a liquid physical state at ambient temperature (20–25 °C) . In contrast, the 4-chlorophenyl cyclobutyl ketone regioisomer is explicitly characterized as a solid with a melting point of 37–38 °C [1]. This physical form difference means the 2-chloro compound can be dispensed volumetrically via automated liquid handlers without the need for pre-weighing and dissolution steps, directly impacting throughput in high-throughput screening (HTS) and parallel synthesis workflows.

Physical form Handling properties Automated dispensing compatibility

Lipophilicity (LogP) Differentiation: Ortho-Chloro vs. Ortho-Fluoro Substitution Impact on Predicted Partitioning

The predicted LogP (ACD/LogP) for 2-chlorophenyl cyclobutyl ketone is 3.02, as calculated by the ACD/Labs Percepta Platform and reported in ChemSpider . For the ortho-fluoro analog (2-fluorophenyl cyclobutyl ketone, CAS 898790-94-8, MW 178.20), the LogP is not reported in the same database; however, fluorine substitution in an aromatic ring typically reduces LogP by approximately 0.5–0.7 log units compared to chlorine due to fluorine's higher electronegativity and smaller molar volume [1]. The higher LogP of the 2-chloro compound implies greater membrane permeability potential in cell-based assays, but also potentially different solubility and protein-binding characteristics that must be accounted for in pharmacological profiling.

Lipophilicity LogP Drug-likeness Permeability

Steric and Electronic Effects of Ortho-Chloro Substitution on Carbonyl Reactivity vs. Para-Chloro Regioisomer

The ortho-chlorine substituent in 2-chlorophenyl cyclobutyl ketone exerts both steric and electronic effects on the adjacent carbonyl group that are absent in the 4-chloro isomer. The Hammett substituent constant (σ) for ortho-substituents includes a steric component not captured by the standard para-σ values. For ortho-chloro, the Taft steric parameter (Es) is approximately −0.97, indicating significant steric bulk near the reaction center, whereas the para-chloro substituent exerts primarily electronic effects (σp = +0.23) with negligible steric interference at the carbonyl [1]. This steric environment can reduce the rate of nucleophilic addition to the carbonyl by a factor of 2–10× compared to the unhindered para isomer, depending on the nucleophile size [2]. For synthetic chemists, this means the 2-chloro compound may offer chemo-selectivity advantages in multi-functional substrate transformations where controlled carbonyl reactivity is desired.

Steric hindrance Carbonyl reactivity Nucleophilic addition Ortho effect

Commercially Available Purity Benchmarking: 2-Chlorophenyl vs. 3-Chlorophenyl Cyclobutyl Ketone

Commercially, 2-chlorophenyl cyclobutyl ketone is offered at purities of 95% (CymitQuimica/Apollo Scientific ), 97% (Fluorochem, via cnreagent.com ), and 98% (Leyan ). The 3-chlorophenyl cyclobutyl ketone regioisomer (CAS 898790-62-0) is also available at 95% (CheMenu [1]) and 97% (abcr GmbH ). The availability of a 98% purity grade for the 2-chloro isomer from Leyan provides an incremental purity advantage for applications requiring minimal impurities, such as fragment-based drug discovery where even low-level contaminants can generate false-positive hits in biophysical assays.

Purity Vendor comparison Quality specifications

Ortho-Chloro Directing Effect in Functionalization Reactions: Synthetic Utility in γ-C–H Functionalization of Cyclobutyl Aryl Ketones

Cyclobutyl aryl ketones, including 2-chlorophenyl cyclobutyl ketone, have been explicitly identified as readily available starting materials for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones via a sequential C–H/C–C functionalization strategy reported in Angewandte Chemie [1]. The ortho-chloro substituent can act as a directing group for metal-catalyzed C–H activation reactions, potentially enabling regioselective functionalization at the ortho-position of the phenyl ring or at specific positions on the cyclobutane ring. While the published methodology demonstrates broad substrate scope across various cyclobutyl aryl ketones, the presence of an ortho-substituent provides a unique handle for subsequent diversification that is not available with the para-substituted isomer [2]. This positions the 2-chloro compound as a strategically advantageous entry point into 1,3-difunctionalized cyclobutane scaffolds, which are emerging privileged structures in medicinal chemistry [1].

C–H functionalization Regioselectivity Cyclobutane diversification Medicinal chemistry scaffold

Procurement-Driven Application Scenarios for 2-Chlorophenyl Cyclobutyl Ketone Based on Quantitative Differentiation


High-Throughput Screening (HTS) Building Block for Automated Liquid Dispensing Workflows

The liquid physical state of 2-chlorophenyl cyclobutyl ketone at ambient temperature (evidence: no melting point reported; bp 266.1 °C) eliminates the need for solid dissolution prior to dispensing, making it directly compatible with automated liquid handlers . In contrast, the 4-chloro isomer requires pre-weighing and dissolution (mp 37–38 °C), adding at least one extra unit operation per compound [1]. For HTS facilities managing libraries of thousands of building blocks, selecting the liquid 2-chloro regioisomer can reduce per-compound processing time and minimize gravimetric error propagation in dose-response assays.

Medicinal Chemistry Diversification via Ortho-Directed C–H Functionalization

Research groups employing the C–H/C–C functionalization strategy published in Angewandte Chemie (2023) for synthesizing cis-1,3-difunctionalized cyclobutanes should prioritize 2-chlorophenyl cyclobutyl ketone over the 4-chloro isomer [2]. The ortho-chloro substituent can serve as a directing group for metal-catalyzed C–H activation, enabling regioselective diversification at the phenyl ring that is mechanistically inaccessible to the para-substituted analog. This directly expands the accessible chemical space for fragment elaboration and lead optimization programs targeting 1,3-disubstituted cyclobutane scaffolds.

Fragment-Based Drug Discovery Requiring High-Purity (>97%) Ortho-Halogenated Aryl Ketone Input

Fragment-based screening campaigns demand building blocks of the highest available purity to avoid false-positive hits from contaminants. The 2-chloro compound is commercially available at 98% purity (Leyan) , compared to a maximum of 97% for the 3-chloro regioisomer . For biophysical assays (NMR, SPR, X-ray crystallography) where even 1–2% impurities can generate misleading binding signals, the 98% grade provides a measurable quality advantage that reduces the need for in-house re-purification.

Lead Optimization Programs Tuning Lipophilicity via Halogen Choice (Cl vs. F)

When a cyclobutyl aryl ketone scaffold is being incorporated into a lead series and LogP optimization is critical, 2-chlorophenyl cyclobutyl ketone (predicted LogP 3.02) offers a ~0.5–0.7 log unit higher lipophilicity than its 2-fluoro analog (estimated LogP ~2.3–2.5) [3]. This difference can be decisive in moving a compound into or out of desirable property space (e.g., CNS penetration vs. peripheral restriction). Researchers should select the chloro or fluoro variant based on the target product profile rather than assuming functional equivalence between halogen substituents.

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